5-methylhexane-2-thiol
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Overview
Description
5-methylhexane-2-thiol is an organic compound with the molecular formula C7H16S. It belongs to the class of thiols, which are characterized by the presence of a sulfhydryl (-SH) group. Thiols are known for their distinctive odors, often described as resembling that of garlic or rotten eggs. This compound is no exception and is used in various applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methylhexane-2-thiol can be achieved through several methods:
Reaction with Sodium Hydrosulfide: One common method involves the reaction of sodium hydrosulfide with an appropriate alkyl halide.
Thiourea Method: Another approach is the reaction of thiourea with an alkyl halide to form an alkylisothiouronium salt, which is then hydrolyzed to yield the thiol.
One-Pot Synthesis: A stepwise one-pot synthesis from acrylamides and sulfur has also been reported.
Industrial Production Methods
Industrial production of thiols, including this compound, often involves catalytic processes using hydrogen sulfide (H2S) or other sulfur-containing reagents. These methods are designed to be efficient and scalable to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
5-methylhexane-2-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Substitution: Thiols can participate in nucleophilic substitution reactions due to the nucleophilicity of the sulfur atom.
Addition Reactions: Thiols can add to alkenes and alkynes in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) and iodine (I2) are commonly used oxidizing agents for thiols.
Nucleophiles: Sodium hydrosulfide (NaHS) and thiourea are typical nucleophiles used in the synthesis of thiols.
Major Products
Disulfides: Formed through the oxidation of thiols.
Thioethers: Produced via nucleophilic substitution reactions.
Scientific Research Applications
5-methylhexane-2-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-methylhexane-2-thiol involves its ability to undergo redox reactions. The sulfhydryl group can be oxidized to form disulfides, which are crucial in maintaining the structural integrity of proteins. This redox activity allows thiols to act as antioxidants, scavenging reactive oxygen species and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Ethanethiol (C2H5SH): A simpler thiol with similar odor properties.
2-methyl-2-propanethiol (C4H9SH): Another thiol with a branched structure.
Hexane-1-thiol (C6H13SH): A straight-chain thiol with similar reactivity.
Uniqueness
5-methylhexane-2-thiol is unique due to its branched structure, which can influence its reactivity and physical properties. The presence of the methyl group at the 5-position provides steric hindrance, affecting its interactions with other molecules and its overall stability .
Properties
CAS No. |
110518-23-5 |
---|---|
Molecular Formula |
C7H16S |
Molecular Weight |
132.3 |
Purity |
92 |
Origin of Product |
United States |
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